2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride

Immunostimulation Mitogenic activity Thymic lymphocyte proliferation

2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride (CAS 1367930-01-5; molecular formula C₇H₇ClN₂O₂S₂; exact mass 249.96 g/mol) is a heterobicyclic sulfonyl chloride building block that embeds a fused imidazo[2,1-b][1,3]thiazole core bearing methyl groups at the 2- and 3-positions and a reactive sulfonyl chloride handle at the 5-position. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, antipsychotic, antifungal, and anthelmintic activities across numerous primary research programs.

Molecular Formula C7H7ClN2O2S2
Molecular Weight 250.7 g/mol
Cat. No. B13308809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride
Molecular FormulaC7H7ClN2O2S2
Molecular Weight250.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=C(N12)S(=O)(=O)Cl)C
InChIInChI=1S/C7H7ClN2O2S2/c1-4-5(2)13-7-9-3-6(10(4)7)14(8,11)12/h3H,1-2H3
InChIKeyDTGSDDYPYSWMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride — Procurement-Grade Identity and Scaffold Context


2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride (CAS 1367930-01-5; molecular formula C₇H₇ClN₂O₂S₂; exact mass 249.96 g/mol) is a heterobicyclic sulfonyl chloride building block that embeds a fused imidazo[2,1-b][1,3]thiazole core bearing methyl groups at the 2- and 3-positions and a reactive sulfonyl chloride handle at the 5-position [1]. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, antipsychotic, antifungal, and anthelmintic activities across numerous primary research programs [2]. The sulfonyl chloride functionality enables one-step diversification to sulfonamides and sulfonate esters, making this compound a strategic late-stage diversification intermediate rather than a terminal bioactive entity [3].

Why In-Class Imidazo[2,1-b]thiazole-5-sulfonyl Chlorides Cannot Be Interchanged: 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride Differentiation Rationale


Substituting 2,3-dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride with a structurally proximate analog — such as the unsubstituted, 3-methyl, or 6-chloro variant — introduces quantifiable differences in biological activity, physicochemical properties, and downstream synthetic utility. The 2,3-dimethyl substitution pattern is not merely ornamental: direct comparative mitogenic assays demonstrate that 2,3-dimethyl imidazo[2,1-b]thiazoles exhibit significantly lower immunostimulatory potency than their 2-chloro counterparts (compounds 1–4 vs. 5–8) [1]. Furthermore, the sulfonyl chloride at position 5 is a reactive electrophilic warhead enabling covalent sulfonamide bond formation, whereas the pre-formed sulfonamide analog (CAS 2138032-29-6) offers no further diversification at this position . These substitution-dependent activity cliffs and functional-group distinctions mean that procurement decisions predicated on nominal scaffold similarity alone risk selecting a compound with materially different reactivity, biological profile, and synthetic trajectory.

Quantitative Differentiation Evidence: 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride vs. Closest Analogs


Mitogenic Activity: 2,3-Dimethyl vs. 2-Chloro Imidazo[2,1-b]thiazole Head-to-Head Comparison

In a direct head-to-head study, Andreani et al. (1991) synthesized eight imidazo[2,1-b]thiazoles divided into two structural series: 2,3-dimethyl derivatives (compounds 1–4) and 2-chloro derivatives (compounds 5–8). Both series were evaluated in the same thymic lymphocyte proliferation assay, and the 2-chloro series proved unequivocally more active than the 2,3-dimethyl series [1]. Compounds 6 and 7 from the 2-chloro series exceeded the activity of levamisole, the clinical reference immunostimulant, whereas no compound from the 2,3-dimethyl series achieved this benchmark. This finding establishes that the 2,3-dimethyl substitution pattern produces a materially different pharmacodynamic profile from the 2-chloro pattern — the latter being the substitution type found in many clinically explored imidazothiazoles (e.g., levamisole). For procurement decisions, this means the 2,3-dimethyl sulfonyl chloride cannot be considered a drop-in replacement for chlorinated analogs in immunomodulatory programs.

Immunostimulation Mitogenic activity Thymic lymphocyte proliferation

Sulfonyl Chloride vs. Sulfonamide: Functional-Group Reactivity Differentiation for Downstream Diversification

The target compound bears a reactive sulfonyl chloride (–SO₂Cl) at the 5-position, enabling one-step nucleophilic displacement with amines to generate structurally diverse sulfonamide libraries [1]. Its closest functional analog, 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-sulfonamide (CAS 2138032-29-6, MW 231.3 g/mol), is the pre-formed primary sulfonamide — a terminal entity that cannot undergo further amine diversification without additional activation steps . The sulfonyl chloride form also enables access to sulfonate esters (via alcohol displacement), sulfonyl hydrazides, and other sulfur(VI) derivatives not accessible from the sulfonamide. The molecular weight difference (250.7 vs. 231.3 g/mol) and the presence of the electrophilic chlorine atom confer fundamentally different synthetic utility: the sulfonyl chloride is a divergent intermediate; the sulfonamide is a convergent endpoint.

Medicinal chemistry Sulfonamide library synthesis Building block reactivity

CYP Enzyme Inhibition Profile: Substitution-Dependent Off-Target Liability Differentiation

BindingDB data for a 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide derivative (BDBM21358, structurally related to the 6-chloro-5-sulfonyl chloride building block) reveals an IC₅₀ of 1.49 × 10⁵ nM (149 µM) against cytochrome P450 1A2 in human liver microsomes at pH 7.4 and 2 °C [1]. While this is a weak inhibition value, it establishes that the imidazo[2,1-b]thiazole-5-sulfonamide chemotype can engage CYP enzymes. The 2,3-dimethyl substitution pattern of the target compound introduces steric bulk and altered lipophilicity relative to the 6-chloro or unsubstituted analogs, which has been shown to modulate CYP inhibition profiles across other heterocyclic sulfonamide series . The target compound's computed exact mass (249.96 g/mol) and absence of halogen atoms at the 6-position differentiate it from the 6-chloro analog (MW 257.12 g/mol, two chlorine atoms), predicting altered metabolic stability and CYP interaction profiles. Caution: CYP data for the exact target compound are not currently available in public databases; the inference is class-level and requires experimental verification.

Cytochrome P450 CYP inhibition Drug-drug interaction Off-target screening

Kinase Inhibitor Scaffold Context: Position-5 Sulfonamide SAR and Pan-RAF Inhibitory Activity

The imidazo[2,1-b]thiazole-5-sulfonamide scaffold has been validated as a productive kinase inhibitor pharmacophore. Abdel-Maksoud et al. (2015) reported that compound 8u — a 5,6-diarylimidazo[2,1-b]thiazole bearing a terminal para-hydroxybenzenesulfonamido moiety — exhibited IC₅₀ values of 39.9 nM against V600E-B-RAF and 19.0 nM against C-RAF kinases, with cellular IC₅₀ values of 0.845 µM (NCI-H460) and 0.476 µM (MCF7) [1]. Separately, a 2021 J. Med. Chem. study identified (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with terminal sulfonamide moieties as potent pan-RAF inhibitors; compound 38a demonstrated in vivo anti-melanoma activity [2]. Critically, the 5-position sulfonamide linkage — directly derivable from the target sulfonyl chloride — is a conserved pharmacophoric element across both series. The 2,3-dimethyl substitution pattern of the target compound provides a specific steric and electronic environment at the imidazo ring that differs from the unsubstituted or 3-methyl variants used in the reported series, enabling exploration of underexamined SAR space.

Kinase inhibition Pan-RAF V600E-BRAF Anticancer Sulfonamide SAR

Procurement-Driven Application Scenarios for 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride


Kinase Inhibitor Lead Optimization: Accessing 2,3-Dimethyl Substituted Pan-RAF Sulfonamide Chemical Space

Medicinal chemistry teams pursuing pan-RAF or V600E-B-RAF inhibitors can use 2,3-dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride as a divergent intermediate for synthesizing focused sulfonamide libraries. The validated 5-sulfonamide pharmacophore (IC₅₀ values as low as 19.0 nM against C-RAF for compound 8u [1]) has not been systematically explored with the 2,3-dimethyl substitution pattern. The sulfonyl chloride enables parallel synthesis of 24–96 sulfonamide analogs via reaction with diverse amine building blocks, allowing exploration of this underexamined SAR space. The absence of a 6-chloro substituent (present in many commercial comparator building blocks) may confer differentiated kinase selectivity profiles.

5-HT₆ Receptor Ligand Development: Sulfonamide Diversification from a Privileged Sulfonyl Chloride Precursor

Patent literature (US20110105555A1) explicitly claims N-imidazo[2,1-b]thiazole-5-sulfonamide derivatives as 5-HT₆ receptor ligands with therapeutic relevance to CNS disorders [1]. The 2,3-dimethyl substitution pattern represents a specific embodiment within the claimed generic scope. The sulfonyl chloride provides a direct synthetic entry point: reaction with substituted anilines or arylalkylamines generates the claimed sulfonamide chemotype in a single step. This application scenario is directly supported by the patent's explicit inclusion of imidazo[2,1-b]thiazole-5-sulfonamide derivatives with variable substitution, making the target compound a patent-relevant building block for CNS drug discovery programs.

Immunomodulatory Agent Discovery with Defined Substitution-Dependent Activity Profile

The direct comparative mitogenic data from Andreani et al. (1991) [1] establish that 2,3-dimethylimidazo[2,1-b]thiazole derivatives exhibit lower immunostimulatory activity than their 2-chloro counterparts. For programs where immunomodulation is either a desired or undesired property, this substitution-dependent activity cliff provides a rational basis for compound selection. The sulfonyl chloride handle enables further functionalization to modulate this activity profile, while the 2,3-dimethyl core ensures a defined starting point distinct from the more immunostimulatory 2-chloro scaffold. This scenario is particularly relevant for programs seeking to decouple desired pharmacological activity (e.g., kinase inhibition) from undesired immunomodulatory effects.

Quote Request

Request a Quote for 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.